molecular formula C20H16F6N4O2S B2477082 7-[4-(Benzenesulfonyl)piperazin-1-yl]-2,4-bis(trifluoromethyl)-1,8-naphthyridine CAS No. 320417-87-6

7-[4-(Benzenesulfonyl)piperazin-1-yl]-2,4-bis(trifluoromethyl)-1,8-naphthyridine

Cat. No.: B2477082
CAS No.: 320417-87-6
M. Wt: 490.42
InChI Key: NNOGRRAPWJMZBG-UHFFFAOYSA-N
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Description

7-[4-(Benzenesulfonyl)piperazin-1-yl]-2,4-bis(trifluoromethyl)-1,8-naphthyridine is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology This compound is characterized by its unique structure, which includes a naphthyridine core substituted with benzenesulfonyl and piperazinyl groups, as well as two trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[4-(Benzenesulfonyl)piperazin-1-yl]-2,4-bis(trifluoromethyl)-1,8-naphthyridine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a cyclization reaction involving appropriate precursors such as 2,4-diaminopyridine and a suitable aldehyde or ketone.

    Introduction of Trifluoromethyl Groups: The trifluoromethyl groups can be introduced via a nucleophilic substitution reaction using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

    Attachment of the Piperazinyl Group: The piperazinyl group can be introduced through a nucleophilic substitution reaction involving piperazine and an appropriate leaving group on the naphthyridine core.

    Benzenesulfonylation: The final step involves the sulfonylation of the piperazinyl group using benzenesulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

7-[4-(Benzenesulfonyl)piperazin-1-yl]-2,4-bis(trifluoromethyl)-1,8-naphthyridine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may produce simpler, reduced forms of the compound.

Scientific Research Applications

7-[4-(Benzenesulfonyl)piperazin-1-yl]-2,4-bis(trifluoromethyl)-1,8-naphthyridine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It is used in the development of advanced materials and as a catalyst in various industrial processes.

Comparison with Similar Compounds

Similar Compounds

    7-[4-(4-(un)Substituted)piperazine-1-carbonyl]-piperazin-1-yl Derivatives: These compounds share a similar piperazinyl and naphthyridine core but differ in the nature of the substituents.

    Fluoroquinolone Derivatives: These compounds have a similar naphthyridine core but differ in the presence of fluoroquinolone moieties.

Uniqueness

7-[4-(Benzenesulfonyl)piperazin-1-yl]-2,4-bis(trifluoromethyl)-1,8-naphthyridine is unique due to its specific combination of benzenesulfonyl, piperazinyl, and trifluoromethyl groups

Properties

IUPAC Name

7-[4-(benzenesulfonyl)piperazin-1-yl]-2,4-bis(trifluoromethyl)-1,8-naphthyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F6N4O2S/c21-19(22,23)15-12-16(20(24,25)26)27-18-14(15)6-7-17(28-18)29-8-10-30(11-9-29)33(31,32)13-4-2-1-3-5-13/h1-7,12H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNOGRRAPWJMZBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(C=C2)C(=CC(=N3)C(F)(F)F)C(F)(F)F)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F6N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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